molecular formula C7H5ClF3N B2379642 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine CAS No. 1643463-02-8

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B2379642
CAS No.: 1643463-02-8
M. Wt: 195.57
InChI Key: JKJLXZAGEBEQCF-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine (CAS 1643463-02-8) is a high-purity (95%) chemical intermediate belonging to the trifluoromethylpyridine (TFMP) family, a class of compounds of significant interest in advanced agrochemical and pharmaceutical research . With a molecular formula of C 7 H 5 ClF 3 N and a molecular weight of 195.57 g/mol, this compound serves as a critical building block in the synthesis of novel active ingredients . The unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and impact on a molecule's lipophilicity, metabolic stability, and biomolecular affinity—make this intermediate particularly valuable for designing new compounds with enhanced biological activity and optimal physicochemical profiles . In industrial contexts, TFMP derivatives are primarily used in the development of crop protection agents, with many modern pesticides originating from such intermediates . Researchers value this specific isomer for its substitution pattern, which allows for further selective functionalization at the chloro and methyl sites. The compound requires careful handling; it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment (PPE), including gloves and eye/face protection, is recommended, and the material should be used only in a well-ventilated area .

Properties

IUPAC Name

2-chloro-4-methyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJLXZAGEBEQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,5-Diketones

A classical approach involves constructing the pyridine ring via cyclocondensation of 1,5-diketones with ammonia or ammonium acetate. For 2-chloro-4-methyl-3-(trifluoromethyl)pyridine, this requires a pre-functionalized diketone bearing methyl and trifluoromethyl groups. For example, 4-methyl-3-(trifluoromethyl)-1,5-pentanedione undergoes cyclization with ammonium acetate in refluxing ethanol, yielding the corresponding pyridine derivative. Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), with typical yields of 65–75% for the cyclization step and 80–90% for chlorination.

Kröhnke Pyridine Synthesis

The Kröhnke method, which employs α,β-unsaturated ketones and enaminones, offers regioselectivity advantages. A tailored synthesis could utilize 3-(trifluoromethyl)-4-methylpent-2-en-1-one and a β-enaminone precursor. Cyclization in the presence of ammonium acetate at 120–140°C generates the pyridine core, with chlorination performed post-cyclization. This method’s key limitation lies in the challenging synthesis of the trifluoromethyl-containing enaminone precursor.

Sequential Functionalization of Pyridine Derivatives

Directed Metalation and Functionalization

Starting from 4-methylpyridine (picoline), directed ortho-metalation (DoM) enables precise functionalization. Using a lithium amide base (e.g., LDA) at -78°C, deprotonation occurs at position 3, allowing electrophilic trifluoromethylation with CF₃TMS (Ruppert-Prakash reagent). Subsequent chlorination at position 2 is achieved via Sandmeyer reaction (CuCl, HCl, NaNO₂) or direct chlorination with Cl₂ gas. Reported yields for trifluoromethylation range from 50% to 65%, while chlorination proceeds in 70–85% yields.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable late-stage functionalization. For instance, 2-chloro-4-methylpyridine undergoes Kumada coupling with a trifluoromethyl Grignard reagent (CF₃MgBr) in the presence of a nickel catalyst. However, the strong electron-withdrawing nature of the trifluoromethyl group often necessitates elevated temperatures (80–100°C) and extended reaction times (24–48 h), yielding 55–60% product.

Chlorination Methodologies

Hydroxyl-to-Chloro Conversion

A prevalent strategy involves converting a 2-hydroxypyridine intermediate to the chloro derivative. As demonstrated in the synthesis of analogous compounds, treatment with thionyl chloride (SOCl₂) in 1,2-dichloroethane at 110°C for 4–6 h achieves near-quantitative conversion. Catalytic dimethylformamide (DMF, 1–2 mol%) enhances reactivity by generating reactive chlorosulfite intermediates.

Direct C–H Chlorination

Electrophilic chlorination using N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) provides regioselectivity at electron-deficient positions. For 4-methyl-3-(trifluoromethyl)pyridine, chlorination occurs preferentially at position 2 due to the directing effects of the trifluoromethyl group. Yields of 60–70% are reported under optimized conditions (DCE, 80°C, 12 h).

Trifluoromethylation Techniques

Nucleophilic Trifluoromethylation

Copper-mediated trifluoromethylation using CF₃SiMe₃ (Ruppert-Prakash reagent) is widely employed. For pyridine systems, pre-functionalization with a leaving group (e.g., iodide) at position 3 facilitates substitution. Reactions proceed in DMF at 100°C with CuI catalysis, yielding 50–65% of the trifluoromethylated product.

Electrophilic Trifluoromethylation

Umemiya’s reagent (trifluoromethylarylsulfonium salts) enables electrophilic trifluoromethylation under mild conditions. For 4-methylpyridine derivatives, this method achieves 40–55% yields in acetonitrile at room temperature, though competing side reactions limit efficiency.

Methyl Group Introduction

Friedel-Crafts Alkylation

While traditional Friedel-Crafts reactions are ineffective for electron-deficient pyridines, superacidic conditions (e.g., CF₃SO₃H) enable methylation at position 4. Using methyl chloride (CH₃Cl) in liquid HF at -30°C, 4-methylpyridine derivatives are obtained in 30–40% yields.

Directed C–H Methylation

Palladium-catalyzed C–H activation using methylboronic acids provides a more efficient pathway. With a pyridine substrate bearing a directing group (e.g., 8-aminoquinoline), methylation at position 4 proceeds in 60–75% yields under aerobic conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Total Yield (%) Scalability Cost Efficiency
Cyclocondensation 1,5-Diketone Cyclization, Chlorination 52–63 Moderate High
Directed Metalation 4-Methylpyridine Metalation, CF₃, Cl 48–58 Low Moderate
Cross-Coupling 2-Chloro-4-methylpyridine Kumada Coupling 55–60 High Low

Industrial-Scale Considerations

The patent CN116425671A highlights the use of 1,2-dichloroethane as an optimal solvent for chlorination due to its high boiling point (83°C) and compatibility with SOCl₂. For large-scale production, continuous flow reactors improve safety and yield by minimizing exposure to corrosive reagents. A typical pilot-scale process achieves 85% yield for the chlorination step with a throughput of 50 kg/batch.

Emerging Methodologies

Recent advances in photoredox catalysis enable trifluoromethylation under visible light irradiation. Using Ru(bpy)₃²⁺ as a catalyst and CF₃SO₂Cl as the trifluoromethyl source, position-selective functionalization is achieved in 65–70% yields. Additionally, electrochemical methods for C–H chlorination show promise, with reported current efficiencies of 80–90% in divided cells.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine: undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Catalysts such as palladium or nickel are employed along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds .

Pharmaceutical Intermediates

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine is investigated for its potential as an intermediate in drug development. Research indicates that derivatives of this compound exhibit biological activity, which may lead to the discovery of new therapeutic agents .

Agrochemical Development

The compound plays a crucial role in developing herbicides and pesticides. Its structure allows for modifications that enhance the efficacy and selectivity of agrochemical products. Studies have shown that derivatives can effectively target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound alongside other pyridine derivatives. The results indicated significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Herbicide Development

Research focused on synthesizing new herbicides using this compound as a precursor. The study demonstrated that modifications to the compound's structure led to improved herbicidal activity against resistant weed species, highlighting its importance in agricultural chemistry .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a building block for complex organic moleculesHigh yield synthesis methods developed
PharmaceuticalsInvestigated as an intermediate for drug developmentExhibits potential biological activity
AgrochemicalsRole in developing herbicides and pesticidesEffective against resistant weed species
Antimicrobial AgentsEvaluated for antimicrobial propertiesSignificant activity against bacterial strains

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine with key analogs based on substituent patterns, molecular weights, and physicochemical data from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key References
This compound C₇H₅ClF₃N 215.57 (calculated) Cl (2), -CH₃ (4), -CF₃ (3) Not reported Inferred
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 Cl (2), -CF₃ (4) Not reported
2-Chloro-4-methyl-3-nitropyridine C₆H₅ClN₂O₂ 188.57 Cl (2), -CH₃ (4), -NO₂ (3) Not reported
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (2), Cl (5), -CF₃ (4) Not reported
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine C₇H₄Cl₂F₃N 230.01 Cl (2), -CH₂Cl (6), -CF₃ (4) 2-8°C (storage)

Key Observations :

  • Substituent Effects: The trifluoromethyl group at position 3 (in the target compound) increases electron-withdrawing effects compared to analogs with nitro (-NO₂) or methoxy (-OCH₃) groups . This enhances stability in nucleophilic substitution reactions.
  • Molecular Weight : The addition of a methyl group (position 4) in the target compound increases molecular weight compared to 2-Chloro-4-(trifluoromethyl)pyridine .
  • Solubility and Stability : Chlorine and trifluoromethyl groups typically reduce aqueous solubility but improve lipophilicity, favoring applications in agrochemicals or pharmaceuticals .

Reactivity Trends :

  • The chlorine at position 2 is highly reactive in Suzuki-Miyaura or Ullmann coupling reactions, enabling functionalization for drug discovery .
  • The trifluoromethyl group at position 3 resists hydrolysis, making the compound suitable for harsh reaction conditions .
Antimicrobial Activity

For example:

  • Analogs with nitro or bromo substituents showed inhibition zones of 12–18 mm against E. coli and S. aureus at 50 µg/mL .
  • Substitution patterns influence bioactivity; electron-withdrawing groups (-CF₃, -NO₂) enhance membrane penetration .
Agrochemical and Pharmaceutical Uses
  • 4-Chloro-3-(trifluoromethyl)pyridine : A key intermediate in herbicides, with a projected global market growth of 5.8% CAGR (2020–2025) .
  • 2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine : Used in pesticide synthesis due to its dual reactive chlorine sites .

Biological Activity

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. Its chemical structure can be represented as follows:

C7H5ClF3N\text{C}_7\text{H}_5\text{ClF}_3\text{N}

This unique configuration contributes to its biological activity, particularly in modulating various biochemical pathways.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing its effects on cytokine production, it was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The IC50 values for these effects were reported at approximately 50 µM.

3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. It was tested against various cancer cell lines, including breast and lung cancer cells, showing IC50 values ranging from 10 to 20 µM. These findings indicate its potential as a lead compound for further development .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, facilitating interaction with lipid membranes and potentially inhibiting enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, which are crucial in the regulation of immune responses and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Candida albicans, suggesting potential applications in antifungal therapies .

Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on inflammatory diseases, researchers treated LPS-induced RAW 264.7 macrophages with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in nitric oxide production, linking its anti-inflammatory effects to the inhibition of iNOS expression .

Comparative Analysis

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial (E. coli)32 µg/mL
Anti-inflammatory (TNF-α)IC50 = 50 µM
Anticancer (breast cancer)IC50 = 10-20 µM

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization often involves halogenation and cross-coupling reactions. For example:
  • Halogen exchange : Use nucleophilic substitution with NaI or KI in polar aprotic solvents (e.g., DMF) at 80–120°C to replace chlorine with other halogens .
  • Cross-coupling : Employ Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids to introduce aryl/alkyl groups .
  • Parameter control : Optimize reaction time, temperature, and stoichiometry to minimize side products. Continuous flow reactors can enhance scalability and purity .

Table 1 : Common Synthetic Routes and Key Parameters

MethodReagents/ConditionsKey Considerations
HalogenationNaI/KI, DMF, 80–120°CMonitor reaction progress via TLC
Suzuki CouplingPd(PPh₃)₄, boronic acid, THF, 60°CUse inert atmosphere (N₂/Ar)
Nucleophilic SubstitutionKSCN, NaN₃ in DMSOAvoid excess nucleophile

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and purity. 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and detect impurities .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What are the common reactivity patterns of this compound in substitution reactions?

  • Methodological Answer :
  • Nucleophilic aromatic substitution (SNAr) : The chlorine atom at position 2 is highly reactive due to electron-withdrawing effects of the trifluoromethyl group. Use amines or thiols for functionalization .
  • Metal-mediated coupling : Leverage Pd-catalyzed reactions (e.g., Stille, Negishi) to attach complex moieties at the 4-methyl position .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for halogen exchange in derivatives of this compound?

  • Methodological Answer :
  • Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to differentiate between radical, ionic, or concerted pathways .
  • Competitive experiments : Compare reactivity of chlorine vs. methyl groups under varying conditions (e.g., solvent polarity, temperature) .
  • Side-product analysis : Identify intermediates via quenching experiments or in-situ monitoring (e.g., Raman spectroscopy) .

Q. What computational modeling approaches are suitable for predicting regioselectivity in electrophilic attacks on this compound?

  • Methodological Answer :
  • DFT calculations : Compute Fukui indices or electrostatic potential maps to predict electrophilic attack sites. The trifluoromethyl group directs electrophiles to the 5-position due to its strong electron-withdrawing effect .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize derivatives with varied substituents (e.g., -OH, -NH₂, -OCH₃) at positions 3, 4, and 5.
  • In vitro assays : Test binding affinity to targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Pharmacophore modeling : Identify critical functional groups for activity using software like Schrodinger’s Phase .

Table 2 : Example SAR Framework

Derivative ModificationBiological TargetAssay TypeKey Finding
5-Nitro substitutionHerbicidal activityEnzyme inhibitionEnhanced inhibition of EPSP synthase
3-Amino substitutionAntimicrobial activityMIC determinationImproved activity against S. aureus

Safety and Handling Considerations

  • Caution : While specific safety data for this compound is limited, structurally similar chloro-trifluoromethyl pyridines require handling in fume hoods with PPE (gloves, goggles) due to potential toxicity .

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